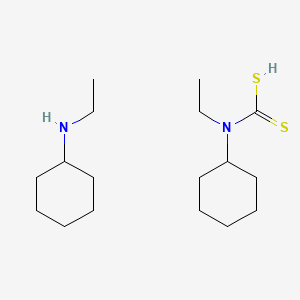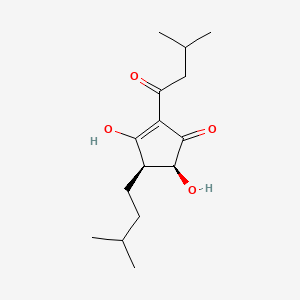
ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylcyclopentadienylmanganese(I) tricarbonyl: is an organometallic compound with the molecular formula C10H22Mn It is a derivative of manganese and is characterized by the presence of an ethyl group attached to the cyclopentadienyl ring, along with three carbonyl (CO) groups coordinated to the manganese center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylcyclopentadienylmanganese(I) tricarbonyl typically involves the reaction of ethylcyclopentadiene with manganese pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
C5H5C2H5+Mn(CO)5→C5H4C2H5Mn(CO)3+2CO
The reaction is typically conducted at elevated temperatures (around 150-200°C) and may require the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of ethylcyclopentadienylmanganese(I) tricarbonyl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethylcyclopentadienylmanganese(I) tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese compounds.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates. Reactions are typically carried out under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent oxidation.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the use of catalysts.
Major Products Formed
Oxidation: Manganese oxides (MnO, MnO2) and other manganese-containing compounds.
Reduction: Lower oxidation state manganese complexes.
Substitution: Various substituted manganese complexes depending on the ligands used.
科学研究应用
Ethylcyclopentadienylmanganese(I) tricarbonyl has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: It serves as a model compound for studying the behavior of manganese in biological systems and its potential therapeutic applications.
Industrial Applications: The compound is used in the production of high-octane fuels and as an additive in lubricants to enhance their performance.
作用机制
The mechanism of action of ethylcyclopentadienylmanganese(I) tricarbonyl involves the coordination of the manganese center with various substrates. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The carbonyl ligands play a crucial role in stabilizing the manganese center and modulating its reactivity.
相似化合物的比较
Ethylcyclopentadienylmanganese(I) tricarbonyl can be compared with other similar compounds such as:
Methylcyclopentadienylmanganese tricarbonyl (MMT): Similar in structure but with a methyl group instead of an ethyl group. MMT is widely used as a fuel additive.
Cyclopentadienylmanganese tricarbonyl: Lacks the ethyl substituent and has different reactivity and applications.
Manganese pentacarbonyl: Contains five carbonyl ligands and is used as a precursor in the synthesis of various manganese complexes.
The uniqueness of ethylcyclopentadienylmanganese(I) tricarbonyl lies in its specific reactivity and applications, particularly in catalysis and material science.
属性
CAS 编号 |
12116-56-2 |
|---|---|
分子式 |
C10H9MnO3- |
分子量 |
232.117 |
IUPAC 名称 |
carbon monoxide;5-ethylcyclopenta-1,3-diene;manganese |
InChI |
InChI=1S/C7H9.3CO.Mn/c1-2-7-5-3-4-6-7;3*1-2;/h3-6H,2H2,1H3;;;;/q-1;;;; |
InChI 键 |
KTXWSQGDKNADEC-UHFFFAOYSA-N |
SMILES |
CC[C-]1C=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


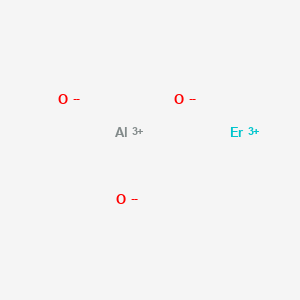
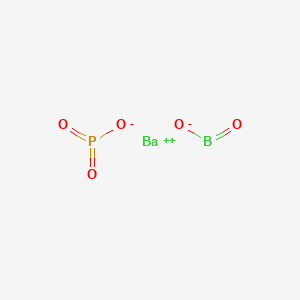
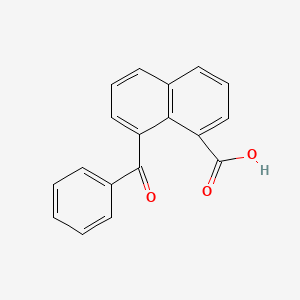
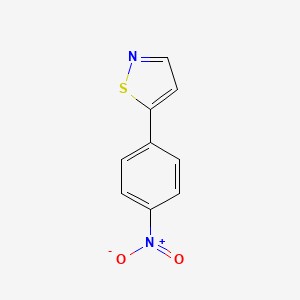
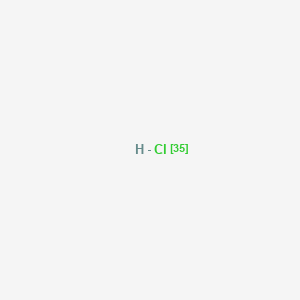
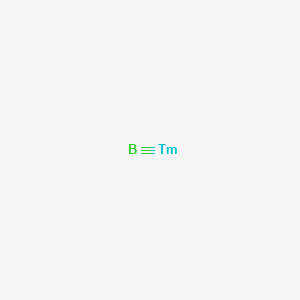


![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)
